molecular formula C10H17N3O B2491131 (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine CAS No. 2126143-97-1

(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine

Cat. No. B2491131
CAS RN: 2126143-97-1
M. Wt: 195.266
InChI Key: SKRKTUSMLXMQNA-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPAC or I942, and it is a selective agonist of the EPAC protein, which is involved in various cellular signaling pathways.

Mechanism of Action

(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine is a selective agonist of the EPAC protein, which is a member of the cyclic AMP (cAMP) signaling pathway. EPAC is involved in various cellular functions, including cell proliferation, differentiation, and migration. EPAC activation leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have been shown to activate EPAC and modulate these downstream signaling pathways.
Biochemical and Physiological Effects:
(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various disease models. In addition, it has been implicated in the regulation of insulin secretion and glucose metabolism. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have also been shown to improve cardiovascular function and reduce fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine in lab experiments is its selectivity for EPAC. This allows for more specific modulation of the cAMP signaling pathway and downstream signaling pathways. However, one limitation is that the synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine can be challenging and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine. One direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Another direction is the exploration of its potential as a treatment for fibrosis and other inflammatory diseases. Additionally, the role of EPAC in insulin secretion and glucose metabolism warrants further investigation, and EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine may have potential as a treatment for diabetes.

Synthesis Methods

The synthesis of (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine involves several steps, including the preparation of starting materials and the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-1-ethylpyrazole with cyclopentadiene in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then treated with a base and a reducing agent to produce (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine.

Scientific Research Applications

(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been implicated in the regulation of insulin secretion, glucose metabolism, and cardiovascular function. EPAC agonists like (1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine have shown promise in the treatment of various diseases, including diabetes, cancer, and cardiovascular disease.

properties

IUPAC Name

(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKTUSMLXMQNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCC[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(1-Ethylpyrazol-4-yl)oxycyclopentan-1-amine

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